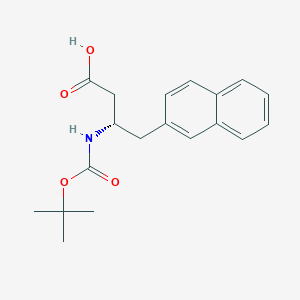

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid

Description

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a naphthyl group

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKULNBHGHIPRGC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152651 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219297-11-7 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219297-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid revolves around three core steps: (1) construction of the amino acid backbone, (2) introduction of the 2-naphthyl group, and (3) Boc protection of the amino group. Each step requires precise control over stereochemistry and reaction conditions to avoid racemization or side reactions.

Amino Acid Backbone Formation

The amino acid backbone is typically derived from L-aspartic acid or L-glutamic acid, which provide the natural (S)-configuration. Alternatively, asymmetric synthesis routes employ chiral auxiliaries or catalytic enantioselective methods. For instance, the Strecker synthesis or reductive amination of α-keto acids can yield the desired stereochemistry. A key challenge lies in positioning the 2-naphthyl group at the β-carbon while preserving chiral integrity.

Introduction of the 2-Naphthyl Group

The 2-naphthyl group is introduced via Friedel-Crafts alkylation, Suzuki-Miyaura coupling, or nucleophilic substitution. In one approach, a brominated intermediate at the β-position undergoes palladium-catalyzed cross-coupling with 2-naphthylboronic acid. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/water) must be optimized to prevent decarbonylation or homocoupling byproducts.

Detailed Synthetic Protocols

Classical Stepwise Synthesis

Starting Material: (S)-3-Amino-4-(2-naphthyl)-butyric Acid

The unprotected amino acid is synthesized via enzymatic resolution or asymmetric hydrogenation. For example, hydrogenating (Z)-3-amino-4-(2-naphthyl)-2-butenoic acid with a chiral Rh catalyst achieves >99% enantiomeric excess (ee).

Boc Protection

Procedure :

- Dissolve (S)-3-amino-4-(2-naphthyl)-butyric acid (10 g, 37.2 mmol) in toluene (100 mL).

- Add Boc₂O (9.8 g, 44.6 mmol) and NaOH (1.5 g, 37.2 mmol) dissolved in water (25 mL).

- Stir at 20°C for 10 hours.

- Acidify the aqueous layer to pH 1–2 with HCl, extract with toluene, and crystallize the product.

Outcome :

Nitrene Insertion Methodology

A novel two-step protocol from Wiley (2023) enables direct Boc protection during backbone assembly:

Azanyl Ester Formation :

React 4-(2-naphthyl)-butyric acid with BocNHOH (tert-butyl aminocarbonate) to form RCO₂-NHBoc.1,3-Migratory Nitrene C(sp³)−H Insertion :

Treat the azanyl ester with Rh₂(esp)₂ catalyst under blue LED irradiation to induce nitrene insertion, yielding this compound.

Advantages :

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance mixing and heat transfer. Key parameters include:

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Residence Time | 30–60 min | Reduces side reactions |

| Temperature | 20–25°C | Prevents Boc group cleavage |

| Solvent | Toluene/Water | Improves phase separation |

Challenges and Solutions

Condensation Byproducts

Condensation impurities (e.g., dimerization products) form during Boc protection. Mitigation strategies include:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Stepwise | 85–90 | 99.8 | High | Moderate |

| Nitrene Insertion | 75–80 | 98.5 | Moderate | High |

| Continuous Flow | 92–95 | 99.9 | High | High |

Key Insight : The classical stepwise method remains the gold standard for industrial production due to its robustness, while nitrene insertion offers a greener alternative for research-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

Substitution Reactions: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Deprotection: Free amine derivative.

Substitution: Various substituted naphthyl derivatives.

Oxidation: Oxidized naphthyl derivatives.

Reduction: Reduced naphthyl derivatives.

Scientific Research Applications

Peptide Synthesis

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is primarily utilized as a building block in peptide synthesis. Its incorporation into peptides can significantly affect their stability, binding affinities, and biological activities. The naphthyl moiety contributes to increased hydrophobicity, which is crucial for effective interactions with target proteins or receptors.

Organic Transformations

This compound serves as a starting material in various multicomponent reactions, facilitating the synthesis of diverse heterocyclic compounds. These compounds have applications across multiple fields including medicinal chemistry, materials science, and agrochemistry.

The biological activity of this compound is largely attributed to its role in enhancing peptide properties:

- Hydrophobic Interactions : Research indicates that this compound enhances hydrophobic interactions within peptide structures, facilitating more effective binding to enzymes and receptors.

- Binding Affinities : Studies have shown that peptides containing this compound exhibit altered binding affinities compared to those lacking it, making it a valuable candidate for drug development targeting specific biological pathways.

Case Study 1: Peptide Development

A study focused on synthesizing a peptide incorporating this compound demonstrated its impact on biological activity. The synthesized peptide showed enhanced stability and binding affinity towards a target receptor compared to control peptides lacking the naphthyl moiety. This illustrates the compound's potential in developing therapeutics that rely on specific peptide interactions.

Case Study 2: Enzyme Interaction Studies

In vitro studies have revealed that peptides containing this compound displayed improved interactions with specific enzymes. This suggests potential applications in enzyme inhibition or modulation, highlighting the compound's versatility in biochemical research .

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group can be removed to reveal an active amine, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid: Similar structure but without the Boc protection.

(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid is unique due to the presence of both the Boc-protected amino group and the naphthyl group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful compound in various research applications.

Biological Activity

Boc-(S)-3-amino-4-(2-naphthyl)-butyric acid is a chiral amino acid derivative that has garnered attention for its significant biological activity, primarily in the context of peptide synthesis and drug development. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a 2-naphthyl moiety, which contributes to its unique properties.

- Molecular Formula : C₁₉H₂₃NO₄

- Molar Mass : 329.39 g/mol

- CAS Number : 219297-11-7

The structure of this compound allows for versatile applications in organic synthesis, particularly in the formation of peptides. The removal of the Boc group under acidic conditions reveals the amino functionality, enabling peptide bond formation.

Biological Activity

The biological activity of this compound is largely attributed to its incorporation into peptides, where it enhances stability and hydrophobic interactions. This property is crucial for improving binding affinities to target proteins or enzymes, which is vital in therapeutic contexts.

Key Biological Functions:

- Peptide Synthesis : Acts as a building block for synthesizing bioactive peptides.

- Stability Enhancement : Increases the stability of peptide structures, making them more resistant to enzymatic degradation.

- Hydrophobic Interactions : The naphthyl group enhances hydrophobic interactions, facilitating better binding to receptors and enzymes.

Research Findings

Several studies have explored the implications of incorporating this compound into peptide sequences:

- Binding Affinity : Research indicates that peptides containing this compound exhibit improved binding affinities for various biological targets compared to their natural counterparts .

- Therapeutic Applications : Its ability to modify peptide properties effectively makes it a valuable tool in drug discovery and development.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid | Naphthyl group at position 1 | Different reactivity due to positional changes |

| Boc-(S)-3-Amino-4-phenyl-butyric acid | Contains a phenyl group instead of naphthyl | Different hydrophobic properties |

| Boc-(S)-3-Amino-4-(1-naphthyl)-propionic acid | Shorter carbon chain | Variations in biological activity |

The specific positioning of the 2-naphthyl group in this compound imparts distinct chemical and physical properties that enhance its reactivity and suitability for specific applications in organic synthesis and peptide chemistry.

Case Studies

- Peptide Therapeutics Development : A study demonstrated that incorporating this compound into a peptide sequence resulted in significantly enhanced receptor binding compared to traditional amino acids. This finding suggests potential applications in developing more effective therapeutic agents .

- Enzymatic Interactions : Another investigation focused on the interactions between peptides containing this compound and specific enzymes. The results indicated that the enhanced hydrophobic character contributed to stronger enzyme-substrate interactions, which could be beneficial in designing enzyme inhibitors .

Q & A

Basic: How can researchers optimize the synthesis of Boc-(S)-3-Amino-4-(2-naphthyl)-butyric acid to achieve high enantiomeric purity?

Methodological Answer:

To ensure high enantiomeric purity, employ enantioselective synthesis techniques such as asymmetric hydrogenation or chiral auxiliary-mediated alkylation. For example, the Boc-protected amino group can be introduced using tert-butoxycarbonyl (Boc) anhydride under basic conditions, followed by coupling with a 2-naphthyl-containing precursor. Chiral HPLC (e.g., with a Chiralpak® AD-H column) should be used to monitor enantiomeric excess (≥98% purity) . Post-synthesis, recrystallization in hexane/ethyl acetate (3:1 v/v) can further purify the compound .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the structure (e.g., δ 7.2–8.0 ppm for naphthyl protons and δ 1.4 ppm for Boc methyl groups) .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detection to verify molecular weight (e.g., [M+H]⁺ at m/z 356.2) and purity (>95%) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~3300 cm⁻¹ (N-H stretch) .

Advanced: How can researchers resolve contradictory results in pharmacological assays involving this compound (e.g., neuroprotective activity vs. no observed effects)?

Methodological Answer:

Contradictions may arise from impurities, stereochemical instability, or assay conditions. To address this:

- Purity Validation : Use HPLC with photodiode array detection to rule out impurities (e.g., residual naphthyl precursors) .

- Stereochemical Integrity Check : Compare chiral HPLC retention times with authentic standards to confirm no racemization during biological testing .

- Assay Optimization : Include positive controls (e.g., known neuroprotectants like riluzole) and validate cell permeability via LC-MS quantification of intracellular compound levels .

Advanced: What strategies are effective for incorporating this compound into peptide chains without racemization?

Methodological Answer:

To minimize racemization during peptide coupling:

- Activation Reagents : Use HATU or HOBt/DIC in DMF at 0–4°C to reduce base-induced epimerization .

- Coupling Conditions : Maintain pH < 7.5 and monitor reaction progress via Kaiser test or HPLC.

- Post-Synthesis Analysis : Circular dichroism (CD) spectroscopy can confirm retention of the (S)-configuration in the final peptide .

Advanced: How should researchers handle stability issues of this compound under varying experimental conditions?

Methodological Answer:

The compound is sensitive to light, heat, and acidic/basic conditions:

- Storage : Store at 2–8°C in amber vials under nitrogen to prevent Boc-group cleavage .

- In-Use Stability : For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid prolonged exposure to >25°C. Monitor degradation via LC-MS over 24-hour periods .

- Synthetic Reactions : Conduct reactions under inert atmosphere (argon/nitrogen) and avoid strong acids (e.g., TFA) unless intentionally deprotecting the Boc group .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the naphthyl group?

Methodological Answer:

- Analog Synthesis : Replace the 2-naphthyl group with substituted aryl/heteroaryl moieties (e.g., 4-fluorophenyl or 3-cyanophenyl) via Suzuki-Miyaura coupling .

- Biological Testing : Compare analogs in vitro for target binding (e.g., GABAₐ receptor assays) and in vivo for pharmacokinetic properties (e.g., brain penetration in rodent models) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between modified analogs and target proteins, prioritizing candidates with improved ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.